N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide
Description
Properties
IUPAC Name |
N-[3-[[2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-6-18(24)21-17-8-5-7-16(14-17)20-15-19(25)23-12-10-22(9-4-2)11-13-23/h2,5,7-8,14,20H,3,6,9-13,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHVKAHFNSGMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)NCC(=O)N2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Piperazine Intermediate
- Starting with 1-benzylpiperazine, the prop-2-ynyl group is introduced via nucleophilic substitution using propargyl bromide in the presence of a base like potassium carbonate.
- The benzyl protecting group is then removed under hydrogenation conditions to yield 4-prop-2-ynylpiperazine.
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Coupling with the Phenyl Butanamide Moiety
- The intermediate 4-prop-2-ynylpiperazine is reacted with 2-bromoacetyl chloride to introduce the oxo group, forming 2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)acetyl chloride.
- This intermediate is then coupled with 3-amino-phenylbutanamide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Absence of Direct Synthetic Data
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No sources explicitly describe the synthesis, reactivity, or applications of this compound. The structural complexity suggests it may involve multi-step reactions, such as:
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Amide bond formation between a butanamide derivative and an aromatic amine.
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Functionalization of the piperazine ring with a propargyl group.
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Oxo-ethylamino linker assembly via nucleophilic substitution or reductive amination.
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Related Structural Analogues
While the exact compound is not reported, analogous compounds with piperazine and butanamide motifs highlight common reaction pathways:
Proposed Synthetic Route
Based on structurally similar compounds (e.g., PubChem CID 3228421 and CID 119751115 ):
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Step 1 : Synthesize the 4-prop-2-ynylpiperazine core via alkylation of piperazine with propargyl bromide.
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Step 2 : Introduce the 2-oxoethylamino group through coupling with chloroacetyl chloride or ethyl glyoxylate.
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Step 3 : Attach the butanamide-phenyl moiety via amide bond formation using butanoic acid derivatives and aniline intermediates.
Research Gaps and Recommendations
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Experimental characterization (e.g., NMR, IR) is required to confirm the structure and purity.
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Thermal stability and reactivity under acidic/basic conditions remain unexplored.
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Biological activity predictions (via docking studies) could prioritize synthetic efforts.
Authoritative Sources Consulted
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PubChem : No entry for this compound (CIDs 145957468 , 3228421 , 119888 ).
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Patents : WO2021023233A1 covers EGFR degraders but lacks direct relevance.
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NIST WebBook : Data for 3-oxo-N-phenylbutanamide provides IR/NMR benchmarks for analogous amides.
This compound’s chemistry remains unelucidated in accessible literature. Future work should prioritize targeted synthesis guided by analogous piperazine-amide systems.
Scientific Research Applications
N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its piperazine and butanamide moieties, which are common in bioactive compounds.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the prop-2-ynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of target activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patents and Pharmacopeial Sources
- Crystalline Form of N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide (Patent, India): Key Differences: Replaces the prop-2-ynylpiperazine with a methylthio-tetrahydro-2H-pyran group. This substitution likely alters solubility and bioavailability due to the hydrophilic sugar-like moiety. The dimethylaminoethyl group may enhance blood-brain barrier penetration compared to the target compound’s aminoethyl linker . Application: Patent claims focus on crystalline stability, suggesting utility in solid dosage forms.
- Pharmacopeial Butanamides (PF 43(1)): Examples include (R)- and (S)-stereoisomers with tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups. Stereochemical complexity in these compounds may influence chiral recognition in biological systems .
Piperazine-Containing Derivatives (Chemical Science ESI):
- Example : (4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate.
- The trans-cyclooctene linker may enable bioorthogonal chemistry applications, absent in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges: The target compound’s prop-2-ynylpiperazine requires controlled alkynylation steps, contrasting with the methylthio or dimethylphenoxy groups in analogs, which may involve simpler alkylation or coupling reactions .
- The prop-2-ynyl group could reduce metabolic oxidation compared to methylthio or dimethylamino groups .
- Crystallography : SHELX programs () are critical for resolving structural details of such complex molecules, particularly stereochemistry and piperazine conformation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Multi-step synthesis involving sequential coupling reactions (e.g., amide bond formation) under controlled temperature (0–5°C for intermediates) and optimized pH conditions improves yields . Solvent selection (e.g., ethanol or DMF) and reaction time monitoring via TLC ensure purity, with recrystallization from methanol as a final purification step .
Q. How can structural characterization techniques confirm the molecular structure and purity of this compound?
- Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate molecular integrity, while IR spectroscopy confirms functional groups such as amide C=O stretches .
Advanced Research Questions
Q. What computational strategies predict the binding affinity and mechanism of action of this compound with biological targets?
- Methodological Answer: AutoDock Vina’s scoring function and multithreading capabilities enable efficient prediction of binding modes . Validation through consensus docking (e.g., comparing results with Glide or GOLD) and molecular dynamics (MD) simulations (e.g., 100 ns trajectories) enhances reliability .
Q. How do structural modifications (e.g., substituent variations on the piperazine ring) influence bioactivity, and what methods analyze structure-activity relationships (SAR)?
- Methodological Answer: Systematic substitution (e.g., replacing prop-2-ynyl with bulkier alkynyl groups) followed by docking analysis identifies steric/electronic influences. Free-energy perturbation (FEP) calculations quantify binding energy changes, while in vitro IC₅₀ assays correlate with computational predictions .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer: Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling, reconcile discrepancies between in silico and in vitro data . Statistical meta-analysis of dose-response curves across cell lines clarifies context-dependent effects.
Q. How can in vitro/in vivo assays evaluate pharmacokinetic properties and toxicity?
- Methodological Answer: In vitro hepatic microsomal assays assess metabolic stability, while Caco-2 cell monolayers model intestinal absorption. In vivo studies using LC-MS/MS quantify plasma exposure, and histopathological screening in rodent models evaluates organ-specific toxicity.
Q. What factors are critical in designing stability studies under varying pH and temperature?
- Methodological Answer: Forced degradation studies under acidic/basic (pH 1–13) and thermal (40–60°C) conditions, analyzed via HPLC-UV, identify degradation products. Accelerated stability testing (40°C/75% RH) over 6 months informs storage guidelines .
Q. How can high-throughput screening (HTS) identify off-target interactions or polypharmacological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
